methyl 2-(2-chloro-4-hydroxy-5-methoxyphenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl 2-(2-chloro-4-hydroxy-5-methoxyphenyl)acetate is an organic compound with a complex structure that includes a chloro, hydroxy, and methoxy group attached to a phenyl ring, along with a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-chloro-4-hydroxy-5-methoxyphenyl)acetate typically involves the esterification of the corresponding acid, 2-chloro-4-hydroxy-5-methoxyphenylacetic acid, with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time.
Chemical Reactions Analysis
Types of Reactions
methyl 2-(2-chloro-4-hydroxy-5-methoxyphenyl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: 2-chloro-4-oxo-5-methoxyphenylacetate.
Reduction: Methyl (2-chloro-4-hydroxy-5-methoxyphenyl)methanol.
Substitution: Methyl (2-amino-4-hydroxy-5-methoxyphenyl)acetate or Methyl (2-thio-4-hydroxy-5-methoxyphenyl)acetate.
Scientific Research Applications
methyl 2-(2-chloro-4-hydroxy-5-methoxyphenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-(2-chloro-4-hydroxy-5-methoxyphenyl)acetate involves its interaction with specific molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The chloro group can undergo substitution reactions, leading to the formation of new compounds with different biological activities.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-chloro-4-hydroxybenzoate: Similar structure but lacks the methoxy group.
Methyl 2-chloro-5-methoxybenzoate: Similar structure but lacks the hydroxy group.
Methyl 2-hydroxy-4-methoxybenzoate: Similar structure but lacks the chloro group.
Uniqueness
methyl 2-(2-chloro-4-hydroxy-5-methoxyphenyl)acetate is unique due to the presence of all three functional groups (chloro, hydroxy, and methoxy) on the phenyl ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H11ClO4 |
---|---|
Molecular Weight |
230.64 g/mol |
IUPAC Name |
methyl 2-(2-chloro-4-hydroxy-5-methoxyphenyl)acetate |
InChI |
InChI=1S/C10H11ClO4/c1-14-9-3-6(4-10(13)15-2)7(11)5-8(9)12/h3,5,12H,4H2,1-2H3 |
InChI Key |
OLLFUCOJDAEYJF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)CC(=O)OC)Cl)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.